molecular formula C24H25N3O5S B11495025 Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate

Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate

Cat. No.: B11495025
M. Wt: 467.5 g/mol
InChI Key: UMJHBMJUIZYMMZ-UHFFFAOYSA-N
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Description

Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a naphthalene moiety, and a benzyl ester group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted benzyl esters with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate can be used to study enzyme interactions and protein binding due to its unique structure.

Medicine

Medically, this compound has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π interactions, while the sulfonamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate is unique due to the presence of the naphthalene moiety, which provides additional aromaticity and potential for π-π interactions compared to similar compounds with simpler aromatic groups. This structural feature can enhance its binding properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

benzyl 2-[[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C24H25N3O5S/c1-25-33(30,31)22-14-6-10-18-19(22)11-5-12-20(18)26-23(28)21-13-7-15-27(21)24(29)32-16-17-8-3-2-4-9-17/h2-6,8-12,14,21,25H,7,13,15-16H2,1H3,(H,26,28)

InChI Key

UMJHBMJUIZYMMZ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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